Acide (3,5-dihydroxyphényl)acétique

Vue d'ensemble

Description

3,5-dihydroxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying two hydroxy substituents at positions 3 and 5 on the benzene ring. It has a role as a drug metabolite. It is a monocarboxylic acid, a member of resorcinols and a member of phenylacetic acids. It derives from a phenylacetic acid.

3, 5-Dihydroxyphenylacetic acid belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 3, 5-Dihydroxyphenylacetic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3, 5-Dihydroxyphenylacetic acid can be biosynthesized from phenylacetic acid.

Applications De Recherche Scientifique

Recherche cardiovasculaire

- Application:

- Santé vasculaire: Des études récentes suggèrent que l'acide DOPAC peut supprimer les voies de signalisation inflammatoire dans les cellules endothéliales, ce qui pourrait être bénéfique pour la santé cardiovasculaire.

Chimie analytique

Mécanisme D'action

Biochemical Pathways

It’s structurally similar compound, dihydroxyphenylglycine, is involved in the tyrosine metabolism pathway .

Pharmacokinetics

It’s structurally similar compound, dihydroxyphenylglycine, has been reported to be metabolized by human microbiota .

Result of Action

It’s structurally similar compound, curvulinic acid, has been reported to inhibit seed germination, root growth, and shoot growth .

Action Environment

The action of 2-(3,5-Dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it’s sensitive to air and light, and it needs to be stored in a dry and dark environment .

Analyse Biochimique

Biochemical Properties

3,5-Dihydroxyphenylacetic acid is involved in several biochemical reactions, primarily due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with polyketide synthases (PKSs), particularly Type III PKS DpgA from Amycolatopsis orientalis, which catalyzes the condensation reaction of malonyl-CoAs to produce 3,5-dihydroxy phenylacetyl-CoA . This interaction is vital for the synthesis of 3,5-dihydroxyphenylglycine, a component in the vancomycin antibiotic family .

Cellular Effects

3,5-Dihydroxyphenylacetic acid influences various cellular processes. It has been shown to protect intestinal and pancreatic beta cell lines from cytotoxicity induced by rotenone, an inhibitor of complex I and an inducer of mitochondrial dysfunction . This protective effect is concentration-dependent and involves the reduction of cell death and maintenance of epithelial integrity . Additionally, 3,5-Dihydroxyphenylacetic acid enhances the activity of aldehyde dehydrogenase (ALDH) and protects cells from acetaldehyde-induced cytotoxicity .

Molecular Mechanism

At the molecular level, 3,5-Dihydroxyphenylacetic acid exerts its effects through various mechanisms. It enhances the gene expression of ALDH1A1, ALDH2, and ALDH3A1, and stimulates the nuclear translocation of NFE2-related factor 2 (Nrf2) and aryl hydrocarbon receptor (AhR) . These interactions lead to increased resistance to acetaldehyde-induced cytotoxicity and overall cellular protection . Additionally, 3,5-Dihydroxyphenylacetic acid acts as an antioxidant, reducing oxidative stress and inhibiting the secretion of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dihydroxyphenylacetic acid change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 3,5-Dihydroxyphenylacetic acid maintains its protective effects over time, particularly in reducing oxidative stress and protecting against mitochondrial dysfunction

Dosage Effects in Animal Models

The effects of 3,5-Dihydroxyphenylacetic acid vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and cytotoxicity. At higher doses, it may lead to adverse effects, including potential toxicity . It is essential to determine the optimal dosage range to maximize its beneficial effects while minimizing any toxic or adverse effects.

Metabolic Pathways

3,5-Dihydroxyphenylacetic acid is involved in several metabolic pathways. It is a metabolite of dopamine and is produced by the enzyme monoamine oxidase (MAO) . It can also be converted to other metabolites, such as 3-methoxytyramine, by the enzyme catechol-O-methyltransferase (COMT) . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating neurotransmitter levels.

Transport and Distribution

The transport and distribution of 3,5-Dihydroxyphenylacetic acid within cells and tissues involve various transporters and binding proteins. It is absorbed through the colonic mucosa and distributed to different cellular compartments . Its localization and accumulation are influenced by its interactions with specific transporters and binding proteins, which play a role in its overall bioavailability and efficacy.

Subcellular Localization

3,5-Dihydroxyphenylacetic acid is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Its subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution and function within the cell.

Activité Biologique

3,5-Dihydroxyphenylacetic acid (DHPAA) is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of DHPAA, focusing on its biochemical properties, interactions with cellular systems, and implications for health.

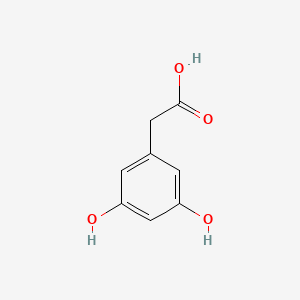

Chemical Structure and Properties

3,5-Dihydroxyphenylacetic acid is characterized by its monocarboxylic acid structure, which includes two hydroxyl groups at the 3 and 5 positions of the phenyl ring. This structural configuration contributes to its reactivity and biological functions. The chemical formula for DHPAA is .

Biochemical Interactions

DHPAA participates in various biochemical reactions due to its phenolic nature. It has been shown to interact with several enzymes and proteins, influencing metabolic pathways:

- Polyketide Synthases (PKSs) : DHPAA acts as a substrate for Type III PKS DpgA from Amycolatopsis orientalis, which catalyzes the condensation of malonyl-CoA to produce 3,5-dihydroxyphenylacetyl-CoA .

- Antioxidant Activity : DHPAA exhibits significant antioxidant properties, scavenging free radicals and enhancing the activity of phase II cytoprotective enzymes. This activity is crucial in protecting cells from oxidative stress .

Cellular Protection

DHPAA has demonstrated protective effects on various cell lines. For instance:

- Pancreatic Beta Cells : Studies indicate that DHPAA can protect pancreatic beta cells from cytotoxicity induced by rotenone, a known mitochondrial dysfunction inducer .

- Hepatocytes : In hepatocyte models, DHPAA significantly inhibited hydrogen peroxide-induced cytotoxicity while enhancing glutathione S-transferase activity, indicating its role in detoxification processes .

Neuroprotective Effects

DHPAA's neuroprotective properties have been explored in the context of neurodegenerative diseases:

- Dopaminergic Systems : As a metabolite of dopamine, DHPAA is implicated in the modulation of dopaminergic neurotransmission. Research suggests that it may influence dopamine turnover and has been found in brain regions not traditionally associated with dopaminergic activity .

- Alpha-Synuclein Interaction : DHPAA has been shown to impair the interaction of alpha-synuclein with lipids, potentially affecting the aggregation process associated with Parkinson's disease . This interaction could lead to altered toxicity profiles of alpha-synuclein aggregates.

Case Studies and Research Findings

Several studies have highlighted the biological significance of DHPAA:

- Antioxidant Induction : A study comparing various phenolic acid catabolites found that DHPAA significantly induced gene expression related to antioxidant defense mechanisms more effectively than other metabolites derived from quercetin .

- Gut Microbiota Interaction : Research indicates that gut microbiota play a crucial role in producing DHPAA from dietary flavonoids. This microbial metabolism underscores the importance of diet in modulating levels of bioactive compounds like DHPAA in the body .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVOJJDSFSXJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196917 | |

| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-09-1 | |

| Record name | 3,5-Dihydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIHYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T78075BPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,5-Dihydroxyphenylacetic acid is a microbial metabolite found in the mammalian gut. It arises from the breakdown of dietary flavonoids, particularly those with a 3',4',5'-trihydroxyphenyl substitution like myricetin. [, ]

A: Intestinal microflora possess enzymes capable of cleaving glycosidic bonds in flavonoid glycosides (like myricitrin) to release the aglycone (myricetin in this case). Subsequently, they perform ring fission on the flavonoid structure, ultimately leading to the formation of 3,5-Dihydroxyphenylacetic acid and other phenolic acids. []

A: Yes. Studies using neomycin, an antibiotic, showed a complete abolishment of 3,5-Dihydroxyphenylacetic acid excretion in rat urine. This indicates the crucial role of gut microflora in its production. []

A: Research suggests that 3,5-Dihydroxyphenylacetic acid serves as a precursor for (S)-3,5-dihydroxyphenylglycine (Dpg), an unusual amino acid found in the vancomycin-type antibiotic balhimycin. []

A: A polyketide synthase (PKS), encoded by the dpgA gene, uses malonyl-CoA as a substrate to synthesize 3,5-Dihydroxyphenylacetic acid. This PKS shares similarities with plant chalcone synthases. []

A: Yes, 3,5-Dihydroxyphenylacetic acid serves as a starting material in the synthesis of complex natural products. For example, it is utilized in the total synthesis of (+)-xestodecalactone A, a benzannulated macrolide. []

A: While the provided research doesn't delve into specific spectroscopic data, the structure of 3,5-Dihydroxyphenylacetic acid can be deduced from its name and its use as a building block in organic synthesis. It consists of a benzene ring with two hydroxyl groups at positions 3 and 5, substituted at position 1 with an acetic acid group (-CH2COOH). [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.